8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
Description
Introduction
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one is a synthetic spirocyclic heterocycle characterized by a fused bicyclic system containing oxygen, nitrogen, and a benzyl substituent. Its molecular formula is C₁₅H₁₇NO₂ , with a molecular weight of 241.30 g/mol . The compound’s spiro junction (a single carbon atom bridging two rings) and functional groups position it as a candidate for probing biological targets, particularly in neuropharmacology and oncology. This analysis focuses on its structural, synthetic, and biochemical relevance.
Structural Significance of Spirocyclic Heterocycles in Modern Chemistry
Spirocyclic heterocycles are privileged scaffolds in medicinal chemistry due to their sp³-rich frameworks , which enhance drug-like properties such as metabolic stability and receptor binding affinity. Key structural advantages include:
- Conformational Restriction : The spiro junction imposes rigidity, enabling precise interactions with biological targets (e.g., enzymes, receptors).
- Functional Group Diversity : Incorporation of oxygen (1-oxa) and nitrogen (8-aza) atoms allows for hydrogen bonding, π-π interactions, and electrostatic effects.
- Lipophilicity Modulation : The benzyl group in This compound balances hydrophobicity and solubility, optimizing pharmacokinetic profiles.
| Property | Value/Description |
|---|---|
| Molecular Weight | 241.30 g/mol |
| Functional Groups | 1-Oxa, 8-aza, benzyl, ketone |
| Structural Features | Spiro[4.5]decane core, fused bicyclic system |
Systematic Nomenclature and Classification of Azaspiro[4.5]decane Derivatives
The IUPAC nomenclature for This compound adheres to the following rules:
Core Spiro System :
Substituents :
| Component | Role in Nomenclature |
|---|---|
| Spiro[4.5]decane | Central bicyclic framework |
| 1-Oxa | Oxygen in the smaller ring |
| 8-Aza | Nitrogen in the larger ring |
| 8-Benzyl | Substituent on the nitrogen atom |
Historical Evolution of 1-Oxa-8-azaspiro[4.5]decane Scaffolds
The development of 1-oxa-8-azaspiro[4.5]decane derivatives traces back to early synthetic efforts in spirocyclic chemistry:
Early Spirocyclic Synthesis :
Modern Innovations :
- One-Pot Synthesis : Development of multi-component reactions (e.g., isocyanide, acetylenic ester, and isoxazolone derivatives) to access functionalized spiro systems.
- Strained Spiro Heterocycles : Introduction of small rings (e.g., spiro[2.3]hexanes) to enhance metabolic stability and target selectivity.
| Era | Key Development |
|---|---|
| Pre-2000 | Spiro lactams, azaspiro antibacterial agents |
| 2000–2020 | Heterocyclic hybrids (indole-oxindole) |
| 2020–Present | Strained spiro systems, one-pot synthesis |
Research Rationale and Objectives for this compound
The compound’s design addresses critical challenges in drug discovery:
Targeted Bioactivity :
- Sigma-1 Receptor Ligands : Structural analogs of 1-oxa-8-azaspiro[4.5]decane derivatives show affinity for sigma-1 receptors, implicated in neurodegenerative diseases.
- Anticancer Potential : Spirocyclic frameworks (e.g., spiroindoles) inhibit kinases (e.g., PLK4) and induce apoptosis in cancer cells.
Synthetic Optimization :
| Objective | Rationale |
|---|---|
| Neuropharmacological profiling | Explore sigma-1 receptor modulation for neuroprotection |
| Anticancer SAR studies | Screen kinase inhibition and apoptosis induction |
| Synthetic scalability | Develop high-yield routes for analog synthesis |
Properties
IUPAC Name |
8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-14-6-11-18-15(14)7-9-16(10-8-15)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXFIAYIZOBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzylamine derivative with a cyclic carbonate in the presence of a base, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that compounds similar to 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one exhibit potential antitumor properties. For instance, studies have shown that certain derivatives act as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition of this enzyme can lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatments .
Case Study: Inhibition of Carbonic Anhydrase
A study explored the effectiveness of sulfonamide derivatives as carbonic anhydrase inhibitors, highlighting their potential as antitumor agents. The findings suggest that structural modifications can enhance their efficacy against various cancer cell lines .
1.2 Antimicrobial Properties
Another application of this compound is its antimicrobial activity. Research has indicated that spiro compounds can possess significant antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacterial | 32 µg/mL |
| 8-Benzyl derivatives | Fungal | 16 µg/mL |
Material Science
2.1 Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer synthesis. Its unique structure allows it to act as a monomer or a crosslinking agent in the development of novel polymers with enhanced mechanical properties and thermal stability.
Case Study: Polymer Synthesis
A study demonstrated the use of spiro compounds in creating thermosetting polymers, which exhibited improved resistance to heat and mechanical stress compared to traditional polymers. The incorporation of such compounds could lead to advancements in materials used in high-temperature applications.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share the spiro[4.5]decane core but differ in substituents and heteroatom composition:
Key Comparative Observations
Substituent Effects on Bioactivity
- Adamantyl vs. Benzyl: Compound 3i (adamantyl substituent) exhibits 82.82% inhibition of 11β-HSD1, comparable to the reference inhibitor carbenoxolone. The adamantyl group’s rigid, hydrophobic structure enhances binding to enzyme pockets, a feature absent in the benzyl-substituted target compound .
- Thia vs.
Lipophilicity Trends
- Benzyl Substituent : The target compound’s benzyl group confers higher lipophilicity (predicted log kₐ ~2.8) than 3h (tert-butyl, log kₐ = 2.10) but lower than 3i (adamantyl, log kₐ = 2.45). This aligns with evidence that bulkier substituents (e.g., adamantyl) enhance hydrophobicity .
- Triaza Modification : The triaza analogue (log kₐ = 1.85) shows reduced lipophilicity due to increased polarity from additional nitrogen atoms .
Selectivity Profiles
- 3i demonstrates >50% inhibition of 11β-HSD1 vs. <45% for 11β-HSD2 , highlighting isoform selectivity. The target compound’s selectivity remains uncharacterized but may vary due to its distinct substituent profile .
Biological Activity
8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may impart distinct biological activities. This article explores its biological activity, mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H17NO2
- CAS Number: 2137783-54-9
- IUPAC Name: this compound
- SMILES: C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3
The compound consists of a spirocyclic framework that allows for unique interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure facilitates unique binding interactions, which can lead to:
- Enzyme Inhibition: Targeting key enzymes involved in metabolic pathways.
- Receptor Modulation: Altering the activity of receptors associated with various diseases.
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer activities:
-
Antimicrobial Activity:
- Investigated for its effectiveness against various bacterial strains.
- Potential as a lead compound for developing new antibiotics.
-
Anticancer Activity:
- Demonstrated cytotoxic effects in cancer cell lines.
- Mechanisms include induction of apoptosis and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition, suggesting potential as a novel antibacterial agent . -
Cytotoxicity in Cancer Cells:
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspases, highlighting its potential as an anticancer drug .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one | C15H19NO3 | Moderate antimicrobial activity |
| Sodium, 8-benzyl-3-methyl-2-oxo | C15H17NO2 | Limited anticancer activity |
This comparison indicates that while other compounds exhibit some biological activity, this compound shows enhanced potential in both antimicrobial and anticancer domains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, spirocyclic intermediates can be generated by refluxing benzylidene derivatives (e.g., 4-dimethylaminobenzylidene-6-R-benzothiazol-2-yl-amine) with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions. Reaction progress is monitored using TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic framework and substituent positions. X-ray crystallography provides definitive structural validation, with refinement performed using SHELXL . For example, monoclinic crystal systems (space group P21/c) with parameters a = 9.83 Å, b = 15.38 Å, and β = 108.7° have been reported for related analogs .
Q. How is the compound’s purity assessed during synthesis?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Chromolith® columns) is used to quantify purity. Mass spectrometry (LC-MS) confirms molecular weight (exact mass: 245.1449 g/mol) and detects impurities .
Advanced Research Questions
Q. How can ring-puckering coordinates be applied to analyze conformational flexibility in the spirocyclic core?
- Methodology : Cremer-Pople parameters define puckering amplitudes (q) and phase angles (φ) to quantify deviations from planarity . For the 1-oxa-8-azaspiro[4.5]decane system, displacement coordinates (zⱼ) perpendicular to the mean ring plane are calculated from X-ray data. Pseudorotation pathways can be modeled to assess energy barriers between conformers.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodology : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Molecular dynamics simulations (e.g., using ORTEP-III ) and variable-temperature NMR experiments can reconcile differences by probing time-averaged vs. static structures .
Q. How are computational methods employed to predict reactivity in functionalization reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify nucleophilic/electrophilic sites. For example, the enone moiety in the spirocyclic system shows high electrophilicity, guiding regioselective modifications .
Q. What experimental designs minimize toxicity risks during handling?
- Methodology : Based on GHS hazard classifications (acute toxicity Category 4, skin irritation Category 2), protocols mandate fume hood use, nitrile gloves, and full-face protection. Emergency procedures for inhalation exposure include immediate fresh air supply and artificial respiration if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
